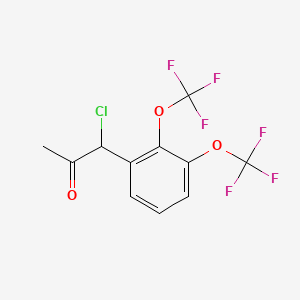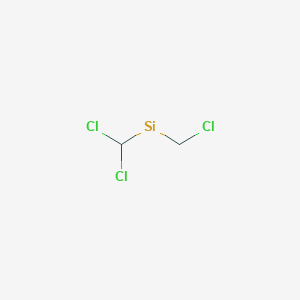
(3-Bromo-4-(methoxymethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-(methoxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(methoxymethyl)phenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and borylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: this compound can undergo oxidation to form the corresponding phenol derivative. Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the unsubstituted phenylboronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used.
Bases: Potassium acetate or sodium carbonate are frequently employed.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Unsubstituted Phenylboronic Acid: Produced via reduction reactions.
Scientific Research Applications
Chemistry: (3-Bromo-4-(methoxymethyl)phenyl)boronic acid is extensively used in organic synthesis for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. Its role in Suzuki-Miyaura cross-coupling makes it invaluable for creating biaryl structures, which are common in many bioactive compounds.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, including anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its ability to form stable carbon-carbon bonds makes it a key component in the development of new materials with desirable electronic properties.
Mechanism of Action
The primary mechanism of action for (3-Bromo-4-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Bromophenylboronic acid
Comparison: (3-Bromo-4-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a methoxymethyl group on the phenyl ring. This dual substitution provides distinct reactivity and selectivity in cross-coupling reactions compared to its analogs. For instance, 3-Methoxyphenylboronic acid lacks the bromine atom, which can influence the electronic properties and reactivity of the compound. Similarly, 4-Methoxyphenylboronic acid has the methoxy group in a different position, affecting its steric and electronic characteristics.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C8H10BBrO3 |
|---|---|
Molecular Weight |
244.88 g/mol |
IUPAC Name |
[3-bromo-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BBrO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3 |
InChI Key |
HDDOPFSISYOXQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)COC)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)

![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)



![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)
